molecular formula C12H17NO2S B1424402 Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate CAS No. 1350623-54-9

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Cat. No. B1424402
M. Wt: 239.34 g/mol
InChI Key: SVUCTYASPQFMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate” is C12H17NO2S . The molecular weight is 239.33 . The InChI Code is 1S/C12H17NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate” is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .

Safety And Hazards

The safety information available indicates that “Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate” has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-5-cyclohexylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCTYASPQFMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Horiuchi, Y Takeda, N Haginoya… - Chemical and …, 2011 - jstage.jst.go.jp
The design, synthesis, and evaluation of novel thieno [2, 3-d] pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors are described. In continuing our …
Number of citations: 44 www.jstage.jst.go.jp

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